3-Chloromethyl-2,7-dichloroquinoline

Description

Overview of Quinolines as a Privileged Heterocyclic Scaffold in Organic Synthesis and Medicinal Chemistry

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the fields of organic synthesis and medicinal chemistry. niscpr.res.inresearchgate.net Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a configuration that imparts unique chemical properties and reactivity. researchgate.netniscpr.res.in This versatile building block is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. niscpr.res.in

In medicinal chemistry, the quinoline core is recognized as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications, such as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The ability to modify the quinoline ring at various positions allows chemists to fine-tune the biological activity and physicochemical properties of the resulting molecules.

The reactivity of the quinoline ring system, which can undergo electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions, makes it a valuable synthon in organic chemistry. niscpr.res.in Well-established synthetic methodologies, such as the Skraup, Friedländer, and Vilsmeier-Haack reactions, provide accessible routes to a diverse range of functionalized quinoline derivatives. niscpr.res.inresearchgate.netniscpr.res.in

The Role of Halogenation, Specifically Chlorination, in Modulating Chemical Reactivity and Biological Activity of Heterocyclic Systems

Halogenation, and in particular chlorination, is a powerful tool in synthetic and medicinal chemistry for modulating the properties of heterocyclic compounds. The introduction of chlorine atoms into a molecule can significantly alter its chemical reactivity, lipophilicity, metabolic stability, and biological activity. google.com In many instances, the presence of a chlorine atom is crucial for the therapeutic efficacy of a drug. google.comrsc.org

The incorporation of chlorine can influence the electronic properties of the heterocyclic ring, thereby affecting its reactivity towards nucleophilic or electrophilic attack. For example, the Vilsmeier-Haack reaction, a versatile method for the synthesis of 2-chloro-3-formylquinolines, highlights the role of chlorination in providing a reactive handle for further chemical transformations. niscpr.res.in The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups. niscpr.res.in

From a biological perspective, the addition of chlorine atoms can enhance the binding affinity of a molecule to its target protein, improve its metabolic profile by blocking sites of oxidation, and increase its ability to cross biological membranes. Halogenated quinolines have been identified as potent agents against various diseases, including bacterial infections and malaria. nih.govlabcompare.com The position and number of chlorine substituents on the quinoline scaffold are critical factors that determine the biological activity of the resulting compound.

Specific Contextualization of 3-Chloromethyl-2,7-dichloroquinoline within the Broader Halogenated Quinoline Landscape

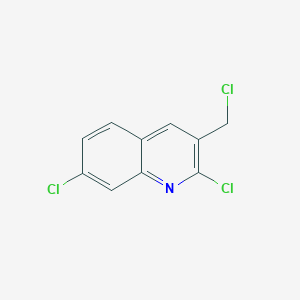

This compound is a multiply halogenated quinoline derivative that holds significant potential as a versatile intermediate in organic synthesis. Its structure is characterized by a quinoline core substituted with two chlorine atoms at the 2 and 7 positions, and a chloromethyl group at the 3-position.

The presence of three chlorine atoms imparts distinct chemical properties to the molecule. The chlorine atoms on the aromatic ring at positions 2 and 7 modulate the electronic character of the quinoline system. The chloromethyl group at the 3-position is a highly reactive functional group, susceptible to nucleophilic substitution reactions. This makes this compound a valuable precursor for the synthesis of more complex quinoline derivatives with potential biological activities. The reactivity of the chloromethyl group allows for the facile introduction of various side chains containing nitrogen, oxygen, or sulfur nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Cl3N |

| Molecular Weight | 246.52 g/mol |

| CAS Number | 137776-95-5 |

| Appearance | Solid |

| SMILES String | ClCc1cc2ccc(Cl)cc2nc1Cl |

| InChI Key | HKNGUBRIEPCZJW-UHFFFAOYSA-N |

Research Scope and Objectives Pertaining to this compound

The primary research interest in this compound lies in its utility as a key building block for the synthesis of novel and complex organic molecules. The strategic placement of three reactive chlorine atoms provides multiple sites for chemical modification, allowing for the generation of diverse molecular architectures.

The key objectives related to the study of this compound include:

Development of efficient and scalable synthetic routes: A crucial aspect of research is to establish reliable methods for the preparation of this compound. A plausible and widely applicable approach involves the Vilsmeier-Haack reaction. niscpr.res.in This reaction, starting from a suitably substituted N-arylacetamide (such as N-(3-chlorophenyl)acetamide), would yield a 2,7-dichloro-3-formylquinoline intermediate. niscpr.res.inchempedia.info Subsequent reduction of the formyl group to a primary alcohol (2,7-dichloroquinoline-3-methanol) followed by chlorination would furnish the desired this compound.

Exploration of its reactivity: A significant area of investigation is the exploration of the reactivity of the chloromethyl group at the 3-position. This group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities, leading to the creation of libraries of novel quinoline derivatives.

Synthesis of potentially bioactive compounds: A major goal is to utilize this compound as a scaffold for the synthesis of new compounds with potential applications in medicinal chemistry. By introducing various pharmacophores through the reactive chloromethyl handle, researchers can design and synthesize molecules with tailored biological activities.

Detailed Research Findings: A Plausible Synthetic Approach

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a highly plausible synthetic pathway can be constructed based on established and analogous chemical transformations. The Vilsmeier-Haack reaction serves as a robust and versatile method for the initial construction of the functionalized quinoline core. niscpr.res.inniscpr.res.in

The proposed synthesis can be broken down into three key steps:

Vilsmeier-Haack Cyclization: The synthesis would commence with the reaction of N-(3-chlorophenyl)acetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). niscpr.res.in This intramolecular cyclization reaction is known to produce 2-chloro-3-formylquinoline derivatives. In this case, the expected product would be 2,7-dichloro-3-formylquinoline. The reaction conditions typically involve heating the mixture after the initial formation of the Vilsmeier reagent at a lower temperature. niscpr.res.in

Reduction of the Formyl Group: The resulting 2,7-dichloro-3-formylquinoline would then undergo a reduction of the aldehyde functionality to a primary alcohol. This transformation can be readily achieved using a standard reducing agent such as sodium borohydride (B1222165) in an appropriate solvent like ethanol (B145695) or methanol. This step would yield 2,7-dichloroquinoline-3-methanol.

Chlorination of the Hydroxymethyl Group: The final step involves the conversion of the primary alcohol in 2,7-dichloroquinoline-3-methanol to the corresponding chloride. This is a standard transformation that can be accomplished using a variety of chlorinating agents, with thionyl chloride being a common and effective choice. This reaction would afford the target compound, this compound.

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Cyclization | N-(3-chlorophenyl)acetamide | POCl3, DMF | 2,7-dichloro-3-formylquinoline |

| 2 | Reduction | 2,7-dichloro-3-formylquinoline | NaBH4, Ethanol | 2,7-dichloroquinoline-3-methanol |

| 3 | Chlorination | 2,7-dichloroquinoline-3-methanol | SOCl2 | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGUBRIEPCZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568987 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137776-95-5 | |

| Record name | 2,7-Dichloro-3-(chloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137776-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137776-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 2,7 Dichloroquinoline and Its Precursors

Historical Development of Quinoline (B57606) Synthesis Relevant to Halogenated Derivatives

The journey to synthesizing complex quinoline derivatives began with the isolation of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govwikipedia.orgresearchgate.net This discovery paved the way for numerous synthetic methods to be developed. Classic reactions like the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses form the bedrock of quinoline chemistry. pharmaguideline.comjptcp.comijpsjournal.comiipseries.org

The Skraup synthesis, developed in 1880, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. nih.govpharmaguideline.comijpsjournal.comiipseries.org The Doebner-Miller reaction is a modification of the Skraup synthesis, using α,β-unsaturated carbonyl compounds. ijpsjournal.comiipseries.org The Friedländer synthesis, first described in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govpharmaguideline.comijpsjournal.comiipseries.org The Combes synthesis utilizes the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org These methods, while foundational, have been adapted and modified over the years to allow for the synthesis of a wide variety of substituted quinolines, including halogenated derivatives. ijpsjournal.commdpi.com The introduction of halogens can be achieved by using halogenated starting materials or by direct halogenation of the quinoline ring, although the latter can sometimes lead to issues with regioselectivity. nih.gov

Targeted Synthesis of the Quinoline Nucleus with Specific Chlorination Patterns

The synthesis of a dichloroquinoline core, specifically 2,7-dichloroquinoline (B1602032), requires a strategic approach to ensure the correct placement of the chlorine atoms.

Precursor Synthesis Strategies (e.g., Aniline Derivatives, Malonate Derivatives)

The synthesis of the 2,7-dichloroquinoline core often begins with appropriately substituted aniline and malonate derivatives. A common strategy involves the Gould-Jacobs reaction, which utilizes substituted anilines and diethyl 2-(ethoxymethylene)malonate. nih.govmonash.edu For the synthesis of a 7-chloro-substituted quinoline, 3-chloroaniline (B41212) is a logical starting material. nih.govchemicalbook.com This aniline derivative is reacted with diethyl ethoxymethylenemalonate to form an intermediate that can then be cyclized. nih.govmonash.edu

Malonate derivatives are crucial in many quinoline syntheses. nih.govresearchgate.net Diethyl malonate and its derivatives can react with various dinucleophiles to form heterocyclic rings. nih.gov In the context of quinoline synthesis, they are often used to build the pyridine (B92270) part of the quinoline ring system.

Cyclization Reactions Leading to the Dichloroquinoline Core

The cyclization of the precursor molecules is a critical step in forming the quinoline nucleus. In the Gould-Jacobs pathway, the intermediate formed from the reaction of 3-chloroaniline and diethyl ethoxymethylenemalonate undergoes a thermally induced intramolecular cyclization to yield a quinolone. nih.gov This quinolone can then be further manipulated.

A widely used method for the synthesis of 4,7-dichloroquinoline (B193633) starts with the reaction of m-chloroaniline with diethoxymethylene malonate. chemicalbook.com This is followed by thermal cyclization, hydrolysis, and then chlorination with reagents like phosphorus oxychloride to yield 4,7-dichloroquinoline. nih.govchemicalbook.comorgsyn.org The synthesis of 2,7-dichloroquinoline can be approached through different routes, often involving a multi-step process starting from a substituted aniline.

Introduction of the Chloromethyl Functionality at the C-3 Position

Once the dichloroquinoline core is established, the next challenge is the introduction of a chloromethyl group specifically at the C-3 position.

Strategies for Selective Chloromethylation at C-3

Direct chloromethylation of the quinoline ring can be challenging due to issues with selectivity. However, methods for the chloromethylation of quinoline have been explored. google.com A more controlled approach often involves the introduction of a functional group at the C-3 position that can be later converted to a chloromethyl group. For instance, the synthesis of 3-chloromethyl-4,6-dichloroquinoline has been achieved by treating 4,6-dichloroquinoline-3-methanol with thionyl chloride. prepchem.com This suggests a general strategy of first introducing a hydroxymethyl group at the C-3 position, followed by chlorination.

Vilsmeier-Haack Formylation and Subsequent Reduction/Chlorination Pathways

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (–CHO) onto electron-rich aromatic and heterocyclic rings. niscpr.res.inijsr.netjk-sci.com This reaction has been successfully applied to quinoline derivatives. researchgate.netnih.govchemijournal.com Specifically, the Vilsmeier-Haack reaction on N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.net This provides a direct route to a C-3 functionalized quinoline that is a precursor to the desired chloromethyl group.

The synthetic sequence would involve:

Vilsmeier-Haack Formylation: An appropriately substituted acetanilide (B955) is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to produce a 2-chloro-3-formylquinoline. niscpr.res.inchemijournal.comthieme-connect.com For the target molecule, a starting acetanilide with a chlorine at the para position relative to the acetamido group would be required to yield a 7-chloroquinoline (B30040) derivative.

Reduction: The resulting 3-formyl group can be reduced to a hydroxymethyl group (–CH₂OH) using a suitable reducing agent.

Chlorination: The final step would be the conversion of the hydroxymethyl group to a chloromethyl group (–CH₂Cl) using a chlorinating agent like thionyl chloride, as demonstrated in similar systems. prepchem.com

This pathway offers a high degree of control over the substitution pattern, making it a viable method for the synthesis of 3-chloromethyl-2,7-dichloroquinoline.

Halogenation Reagents and Reaction Conditions

The introduction of chlorine atoms onto the quinoline scaffold is a critical step in the synthesis of this compound and its precursors. Various halogenating agents are utilized, each with specific applications and reaction conditions.

Phosphorus Oxychloride (POCl₃): This reagent is paramount in quinoline chemistry, primarily used for two types of transformations: converting hydroxyquinolines to their chloro derivatives and facilitating the Vilsmeier-Haack reaction.

Dehydroxy-chlorination: In the synthesis of precursors like 4,7-dichloroquinoline, POCl₃ is used to replace a hydroxyl group at the C4 position with a chlorine atom. This reaction is typically performed by heating the corresponding 4-quinolinol derivative in the presence of POCl₃, sometimes in a high-boiling solvent like Dowtherm A or toluene. orgsyn.orggoogle.com For instance, 4-hydroxyl-7-chloroquinoline is converted to 4,7-dichloroquinoline by heating with POCl₃, followed by purification. google.com

Vilsmeier-Haack Reaction: This reaction is a versatile method for concurrently introducing a chlorine atom at the C2 position and a formyl group at the C3 position, yielding key intermediates like 2-chloro-3-formylquinolines. The reaction involves treating an N-arylacetamide with the Vilsmeier reagent, which is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). niscpr.res.inbenthamdirect.comresearchgate.net The process typically starts at a low temperature (0-5°C) during the addition of POCl₃ to the acetanilide in DMF, followed by heating to around 90°C to drive the cyclization and formation of the 2-chloro-3-formylquinoline product. niscpr.res.in

Other Halogenating Agents: While POCl₃ is the most prominently cited reagent for these specific transformations, other standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorine gas (Cl₂) are staples in organic synthesis for converting alcohols and carbonyls to chlorides, though their specific application in the final chloromethylation step for this particular compound is not detailed in the surveyed literature. The conversion of a 3-formyl group to a 3-chloromethyl group would likely proceed via an initial reduction to the corresponding alcohol, followed by treatment with a chlorinating agent such as SOCl₂.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves careful consideration of solvents, catalysts, and reaction conditions to maximize yield and minimize the formation of unwanted byproducts.

Solvent Effects and Reaction Kinetics

The choice of solvent can dramatically influence reaction outcomes, affecting both reaction rates and product distribution.

In the Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline precursors, N,N-dimethylformamide (DMF) serves a dual role as both a solvent and a reagent (in combination with POCl₃). niscpr.res.inresearchgate.net

For other quinoline syntheses, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent compared to DMF, tetrahydrofuran (B95107) (THF), and dichloroethane (DCE), leading to better yields. acs.org

In nucleophilic substitution reactions on the quinoline core, such as the introduction of an amine, dry DMF has proven to be the most effective solvent, with reactions failing in acetonitrile, THF, or 1,4-dioxane. semanticscholar.orgmdpi.com

Reaction kinetics are controlled by temperature and reaction time. The Vilsmeier cyclization requires heating to approximately 90°C, niscpr.res.in while other substitutions may be performed at temperatures ranging from room temperature to 120°C, with reaction times spanning several hours to multiple days, depending on the specific transformation. semanticscholar.orgmdpi.com

Table 1: Effect of Solvents on Quinoline Synthesis Yield

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| HCl-Catalyzed Quinoline Synthesis | DMSO | Best result obtained | acs.org |

| HCl-Catalyzed Quinoline Synthesis | DMF | Lower yield than DMSO | acs.org |

| HCl-Catalyzed Quinoline Synthesis | THF / Dichloroethane | Hardly any product formed | acs.org |

| Nucleophilic Substitution | Dry DMF | Optimal for desired product formation | semanticscholar.orgmdpi.com |

| Nucleophilic Substitution | Acetonitrile / THF / 1,4-Dioxane | Reaction did not yield products | semanticscholar.org |

Catalyst and Promoter Influence

Catalysts and promoters are essential for enhancing reaction rates and selectivity.

Lewis Acids: Strong Lewis acids are used to catalyze the synthesis of the quinoline ring system, with one patented method employing this approach in a two-phase solvent system to improve outcomes. google.com

Brønsted Acids: The catalytic effects of various Brønsted acids have been studied, with hydrochloric acid (HCl) in DMSO proving highly effective. acs.org In contrast, stronger acids like trifluoroacetic acid (CF₃COOH), sulfuric acid (H₂SO₄), and trifluoromethanesulfonic acid (CF₃SO₃H) gave much lower yields in the same reaction. acs.org

Bases: Potassium carbonate (K₂CO₃) is frequently used as a base to promote nucleophilic aromatic substitution (SNAr) reactions, for example, in the displacement of a chlorine atom on the quinoline ring by an amine or other nucleophile. researchgate.netmdpi.com

Yield Enhancement and Side Product Mitigation

Maximizing the yield of the desired product while minimizing impurities is a central goal of synthesis optimization.

Control of Reaction Atmosphere: In some quinoline syntheses, conducting the reaction under an aerobic (air) atmosphere is beneficial. Oxygen can act as an effective oxidant for the final aromatization step, suppressing side reactions that might otherwise lower the yield. acs.org

Reagent Stoichiometry and Temperature Control: Careful control over the amount of reagents and the reaction temperature is crucial. The Vilsmeier-Haack reaction, for example, requires the dropwise addition of POCl₃ at low temperatures before heating to prevent uncontrolled side reactions. niscpr.res.in Similarly, optimization studies for substitution reactions involve systematically varying the base, solvent, and temperature to find the conditions that provide the highest yield. semanticscholar.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact and improve safety and efficiency.

Green Solvents: There is a move towards using more environmentally friendly solvents. Ethanol (B145695) and water are cited as preferable green alternatives to traditional volatile organic solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in quinoline synthesis. niscpr.res.inijpsjournal.com This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, aligning with green chemistry goals. core.ac.uk

Alternative Catalysis: The development of recyclable and non-toxic catalysts is a key area of research. This includes the use of heterogeneous nanocatalysts (e.g., based on iron, nickel, or copper) that can be easily recovered and reused for multiple reaction cycles. nih.govacs.org Non-volatile and recyclable Brønsted acid catalysts have also been developed as greener alternatives to corrosive mineral acids. nih.gov

Biocatalysis: A frontier in green chemistry is the use of enzymes. For the synthesis of the quinoline core, biocatalytic methods using enzymes like monoamine oxidase (MAO-N) have been developed for the oxidative aromatization of tetrahydroquinoline precursors under mild, aqueous conditions. northumbria.ac.uk This approach offers high selectivity and avoids the harsh reagents and conditions typical of traditional chemical oxidations.

Table 2: Green Chemistry Strategies in Quinoline Synthesis

| Strategy | Example/Method | Advantage | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave Irradiation | Reduced reaction times, higher yields, can enable solvent-free reactions. | niscpr.res.inijpsjournal.comcore.ac.uk |

| Greener Solvents | Use of Ethanol or Water | Reduces use of hazardous volatile organic compounds (VOCs). | researchgate.net |

| Recyclable Catalysts | Nanocatalysts (e.g., Fe₃O₄, Ni, Cu NPs) | Easy separation and reuse, minimizing catalyst waste. | nih.govacs.org |

| Solvent-Free Conditions | Reactions performed neat or on solid support. | Eliminates solvent waste, simplifies workup. | core.ac.uknih.gov |

| Biocatalysis | Monoamine Oxidase (MAO-N) for aromatization. | Mild, aqueous conditions; high selectivity; avoids toxic reagents. | northumbria.ac.uk |

Chemical Reactivity and Transformation Chemistry of 3 Chloromethyl 2,7 Dichloroquinoline

Reactivity of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group in 3-Chloromethyl-2,7-dichloroquinoline involves the displacement of the chloride ion by a nucleophile. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring system stabilizes the transition state of the substitution reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the chloromethyl group are prevalent, allowing for the introduction of diverse functionalities. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway involving a stabilized carbocation intermediate is also plausible under certain conditions.

The reaction of this compound with oxygen-containing nucleophiles, such as alcohols and phenols, is expected to yield the corresponding ether derivatives. In these reactions, an alkoxide or phenoxide, typically generated by a base, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. While specific examples for this compound are not extensively documented in publicly available literature, the synthesis of similar quinoline (B57606) ethers has been reported. For instance, the reaction of 7-chloro-4-hydroxyquinoline (B73993) with propargyl bromide in the presence of a base like potassium carbonate affords the corresponding ether, demonstrating the feasibility of such transformations on the quinoline scaffold. future-science.com

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ethanol (B145695) | NaOEt, EtOH, Reflux | 3-Ethoxymethyl-2,7-dichloroquinoline |

| Phenol | NaH, THF | 3-Phenoxymethyl-2,7-dichloroquinoline |

| Sodium Acetate | DMF, Heat | 3-Acetoxymethyl-2,7-dichloroquinoline |

Note: The reactions presented in this table are hypothetical and based on general principles of nucleophilic substitution reactions of benzylic halides.

The displacement of the chlorine atom by nitrogen nucleophiles is a well-established transformation for haloalkyl-substituted heterocycles. The reaction of this compound with primary or secondary amines would lead to the formation of the corresponding aminomethyl derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride formed. The synthesis of various 4-aminoquinoline (B48711) derivatives through the reaction of 4-chloroquinolines with amines is a common practice in medicinal chemistry, highlighting the susceptibility of the quinoline system to nucleophilic attack. nih.gov Similarly, Mannich-type reactions involving 6-chloroquinoline-5,8-quinone, paraformaldehyde, and amines result in the formation of 7-aminomethyl derivatives. researchgate.net

Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ammonia | NH3 in Methanol | 3-Aminomethyl-2,7-dichloroquinoline |

| Piperidine | K2CO3, Acetonitrile | 3-(Piperidin-1-ylmethyl)-2,7-dichloroquinoline |

| Hydrazine | Ethanol, Reflux | 3-(Hydrazinylmethyl)-2,7-dichloroquinoline |

Note: The reactions presented in this table are hypothetical and based on established procedures for the amination of related haloalkyl-substituted heterocycles.

Sulfur nucleophiles are generally more potent than their oxygen counterparts and are expected to react readily with this compound. nih.gov Thiols, in the presence of a base to form the thiolate, will displace the chloride to form thioethers. The synthesis of 7-chloro-(4-thioalkylquinoline) derivatives has been reported, demonstrating the viability of introducing sulfur-containing moieties to the quinoline core. nih.gov

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ethanethiol | NaH, THF | 3-(Ethylthiomethyl)-2,7-dichloroquinoline |

| Thiophenol | K2CO3, DMF | 3-(Phenylthiomethyl)-2,7-dichloroquinoline |

| Sodium Sulfide | Na2S, Ethanol/Water | Bis(2,7-dichloroquinolin-3-ylmethyl)sulfide |

Note: The reactions presented in this table are hypothetical and based on the known reactivity of benzylic halides with sulfur nucleophiles.

Carbon-carbon bond formation can be achieved by reacting this compound with carbon-based nucleophiles. Organometallic reagents, such as Grignard reagents or organocuprates, can potentially couple with the chloromethyl group, although side reactions may occur. A more common approach involves the use of soft carbon nucleophiles like enolates derived from β-dicarbonyl compounds or nitriles. For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield the corresponding malonic ester derivative. The generation of organometallic intermediates from dichloroquinolines has been explored for the synthesis of functionalized quinolines, indicating the potential for such coupling reactions. durham.ac.uk

Table 4: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-((2,7-dichloroquinolin-3-yl)methyl)malonate |

| Sodium cyanide | DMSO | (2,7-Dichloroquinolin-3-yl)acetonitrile |

| Phenylmagnesium bromide | CuI (cat.), THF | 3-Benzyl-2,7-dichloroquinoline |

Note: The reactions presented in this table are hypothetical and based on standard methods for C-C bond formation using benzylic halides.

Elimination Reactions

Under strongly basic conditions, particularly with sterically hindered bases, this compound could potentially undergo elimination reactions to form a vinylquinoline derivative. However, due to the stability of the benzylic-type cation and the facility of SN2 reactions, elimination pathways are generally less favored compared to nucleophilic substitution for primary benzylic halides. The specific conditions required to promote elimination over substitution for this compound are not well-documented in the available literature.

Rearrangement Reactions

While specific rearrangement reactions involving the this compound scaffold are not extensively documented in the reviewed literature, the broader chemistry of quinolines suggests potential for such transformations. For instance, the Combes quinoline synthesis, a method for forming the quinoline ring system, involves an intramolecular electrophilic aromatic substitution that constitutes a type of rearrangement. This synthesis proceeds through the reaction of an aniline (B41778) with a β-diketone under acidic conditions, forming a Schiff base intermediate that tautomerizes to an enamine, which then undergoes cyclization.

Reactivity of the Dichloroquinoline Core

The dichloroquinoline core of the molecule is susceptible to various transformations, primarily at the chlorinated positions.

The chlorine atoms on the quinoline ring, particularly at the C-2 and C-4 positions in related dichloroquinolines, are susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.orgmdpi.comnih.gov This type of reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a high-energy intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, a chloride ion) to restore aromaticity. youtube.comyoutube.com The presence of the electronegative nitrogen atom in the quinoline ring facilitates this reaction by withdrawing electron density, making the ring more electrophilic. beilstein-journals.orgmasterorganicchemistry.com

In the context of dichloroquinolines, the chlorine at the C-4 position is generally more reactive towards nucleophiles than the one at C-2. mdpi.comresearchgate.net However, the specific reactivity can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the reaction of 2,4-dichloropyrimidines (a related heterocyclic system) with tertiary amine nucleophiles, selective substitution at the C-2 position has been observed. nih.gov

A plausible mechanism for the SNAr reaction involves the formation of a zwitterionic Meisenheimer complex, which can then proceed through two pathways: either direct expulsion of the leaving group or a base-catalyzed deprotonation followed by loss of the halide. researchgate.net

Electrophilic aromatic substitution (EAS) on the quinoline ring system generally occurs on the benzene (B151609) ring portion (the carbocycle), as it is more electron-rich than the pyridine (B92270) ring. reddit.comyoutube.comquimicaorganica.org The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. reddit.comyoutube.com

In quinoline itself, electrophilic attack preferentially occurs at the C-5 and C-8 positions. quimicaorganica.org This preference is attributed to the greater stability of the cationic intermediate (the sigma complex) formed during the reaction. quimicaorganica.org Attack at these positions allows for delocalization of the positive charge without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

While specific studies on the electrophilic aromatic substitution of this compound were not found, it is expected that any such reaction would primarily occur on the carbocyclic ring, with the positions of substitution being influenced by the directing effects of the existing chloro and chloromethyl substituents.

The chlorinated positions of this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid) with an organic halide. libretexts.orgwikipedia.org In the case of dichloroquinolines, such as 4,7-dichloroquinoline (B193633), Suzuki coupling with arylboronic acids has been shown to be effective, though regioselectivity can be an issue. researchgate.netcdnsciencepub.com For instance, the reaction of 4,7-dichloroquinoline with phenylboronic acid yielded a mixture of the mono- and di-substituted products. researchgate.netcdnsciencepub.com The use of a more reactive leaving group, such as iodine, can improve regioselectivity. researchgate.net The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org Similar to Suzuki coupling, the reactivity of the halide is a key factor. In di-substituted quinolines, the reaction often occurs at the more reactive halide position. libretexts.org For 2,4-dichloroquinoline, Sonogashira coupling proceeds regioselectively at the C-2 position due to the higher susceptibility of the chloro group at the azomethine carbon to oxidative addition with the Pd(0) catalyst. beilstein-journals.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.com A key advantage of the Negishi coupling is the tolerance of various functional groups due to the lower nucleophilicity of organozinc reagents compared to Grignard or organolithium reagents. youtube.com The reaction is catalyzed by palladium or nickel complexes and proceeds through a catalytic cycle similar to other cross-coupling reactions. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not detailed, the general applicability of Negishi coupling to aryl halides suggests its potential for modifying this scaffold. organic-chemistry.orgnih.govrsc.org

Illustrative Data on Cross-Coupling of Dichloroquinolines:

| Coupling Reaction | Dichloroquinoline Substrate | Coupling Partner | Catalyst System | Product(s) | Yield(s) | Reference |

| Suzuki | 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ in water | 7-Chloro-4-phenylquinoline & 4,7-Diphenylquinoline | 78% & 12% | researchgate.netcdnsciencepub.com |

| Sonogashira | 2,4-Dichloroquinoline | Terminal Alkynes | Pd/C, CuI, PPh₃ in water | 2-Alkynyl-4-chloroquinolines | Good to excellent | beilstein-journals.orgresearchgate.net |

| Negishi | Aryl Bromides (general) | Organozinc reagents | Pd(PPh₃)₄ or Ni complexes | Biaryls | Generally good | wikipedia.orgorganic-chemistry.org |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Kinetic studies are a powerful tool for elucidating reaction mechanisms. For SNAr reactions, kinetic measurements have been used to probe the existence and nature of reaction intermediates. researchgate.net The analysis of Brönsted-type plots, which correlate reaction rates with the pKa of the nucleophile, can help to distinguish between different mechanistic pathways, such as a concerted versus a stepwise mechanism. researchgate.net

For cross-coupling reactions, mechanistic studies often focus on the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For example, in Negishi couplings, the nature of the ligand on the palladium catalyst has been shown to influence the stereochemical outcome of the reaction, suggesting that the ligand plays a crucial role in the mechanism. nih.gov

While specific kinetic studies on reactions involving this compound are not prevalent in the literature, the general principles derived from studies of related systems provide a framework for understanding its reactivity. nasa.gov

Transition State Analysis and Reaction Pathway Mapping

A detailed transition state analysis and specific reaction pathway mapping for this compound are not extensively documented in publicly available scientific literature. Such studies, which are typically conducted using computational chemistry methods like Density Functional Theory (DFT), are crucial for understanding the intricate details of a chemical reaction. rsc.org They allow for the characterization of transition states, which are high-energy, transient molecular configurations that exist between reactants and products. ucsb.eduyoutube.com

In the context of substituted quinolines, computational studies on related molecules help to elucidate reaction mechanisms. For instance, DFT calculations are used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the electron-donating and accepting capabilities of a molecule and thus its reactivity. rsc.org For related quinoline derivatives, plausible reaction mechanisms, such as those for nucleophilic aromatic substitution (SNA_r_) or the formation of heterocyclic rings, have been proposed and supported by computational analysis of intermediates and transition states. nih.govmdpi.com These analyses help in predicting the most likely pathway a reaction will follow by calculating the activation energies for different potential routes. youtube.com

The process of mapping a reaction pathway involves identifying all intermediates and transition states that connect the reactants to the final products. ucsb.edu For a molecule like this compound, this would involve modeling the approach of a reactant, the breaking and forming of bonds, and the resulting structural and energetic changes. While specific data is lacking for this exact compound, the principles of transition state theory and computational chemistry provide the framework through which its reactivity can be understood and predicted. ucsb.eduyoutube.com

Derivatization Strategies Utilizing this compound as a Building Block

This compound is a versatile building block for the synthesis of a variety of more complex molecules due to its multiple reactive sites. The primary sites for chemical transformation are the highly reactive chloromethyl group at position 3 and the chloro substituents at positions 2 and 7 of the quinoline core. Derivatization strategies predominantly involve nucleophilic substitution reactions. mdpi.comopenstax.org

The chloromethyl group (-CH₂Cl) at position 3 is particularly susceptible to nucleophilic substitution, likely proceeding through an S_N_2 mechanism. libretexts.org This allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles. For example, amines, thiols, alcohols, and cyanides can displace the chloride to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, or carbon-carbon bonds, respectively. This reactivity is analogous to that seen in other 2-chloro-3-(chloromethyl)quinoline (B1586034) systems, where the chloromethyl group is readily displaced by amines to form corresponding aminomethyl derivatives.

The chlorine atoms at positions 2 and 7 on the quinoline ring can also undergo nucleophilic aromatic substitution (S_N_Ar). The reactivity of these positions is influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring system. Typically, the chlorine at position 2 is more activated towards nucleophilic attack than the one at position 7. This allows for regioselective substitution by controlling reaction conditions. Common nucleophiles for these reactions include amines (e.g., morpholine), alkoxides, and thiolates. mdpi.commdpi.com The synthesis of various quinoline derivatives often involves the sequential substitution of these chloro groups. mdpi.com

Below is a table illustrating potential derivatization strategies for this compound based on established reactivity patterns of related chloroquinolines.

Table 1: Potential Derivatization Reactions of this compound

| Reagent/Nucleophile | Target Site | Reaction Type | Potential Product Structure |

|---|---|---|---|

| Ammonia (NH₃) | 3-chloromethyl | Nucleophilic Substitution (S_N_2) | 3-(Aminomethyl)-2,7-dichloroquinoline |

| Primary/Secondary Amine (R-NH₂ / R₂NH) | 3-chloromethyl | Nucleophilic Substitution (S_N_2) | 3-(Alkylaminomethyl)-2,7-dichloroquinoline |

| Sodium Thiolate (NaSR) | 3-chloromethyl | Nucleophilic Substitution (S_N_2) | 2,7-Dichloro-3-(alkylthiomethyl)quinoline |

| Sodium Cyanide (NaCN) | 3-chloromethyl | Nucleophilic Substitution (S_N_2) | (2,7-Dichloroquinolin-3-yl)acetonitrile |

| Morpholine | C2-Cl | Nucleophilic Aromatic Substitution (S_N_Ar) | 2-Morpholino-3-chloromethyl-7-chloroquinoline |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 3-Chloromethyl-2,7-dichloroquinoline provides specific information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the chloromethyl group.

The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) form a coupled spin system. The H-4 proton in the pyridine (B92270) ring and the two protons of the chloromethyl group are expected to appear as singlets due to the absence of adjacent protons.

Table 1: Expected ¹H NMR Data for this compound Note: This table is based on theoretical predictions and typical chemical shift values for similar structures. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Cl | ~4.8 | Singlet (s) | 2H |

| H-4 | ~8.1 | Singlet (s) | 1H |

| H-8 | ~8.0 | Doublet (d) | 1H |

| H-5 | ~7.8 | Doublet (d) | 1H |

| H-6 | ~7.5 | Doublet of Doublets (dd) | 1H |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). For this compound, ten distinct carbon signals are anticipated, corresponding to the nine carbons of the quinoline ring and the one carbon of the chloromethyl substituent. The chemical shifts are influenced by the presence of the nitrogen atom and the chlorine substituents.

Table 2: Expected ¹³C NMR Data for this compound Note: This table is based on theoretical predictions. Multiplicities are determined by techniques like DEPT.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂Cl | ~43 | CH₂ |

| Quinoline Carbons (C2-C8a) | ~120-155 | 5x Quaternary (C), 4x CH |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle. These techniques reveal correlations between nuclei, allowing for unambiguous structural assignment.

COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the aromatic protons H-5, H-6, and H-8, confirming their connectivity on the benzene ring. The absence of correlations for the H-4 and -CH₂Cl protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals, for example, connecting the H-4 signal to the C-4 carbon, the -CH₂Cl protons to the chloromethyl carbon, and the H-5, H-6, and H-8 protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connections (two- or three-bond ¹H-¹³C correlations), which helps to piece together the entire carbon skeleton, including quaternary carbons that are not visible in HSQC. sdsu.edu Key HMBC correlations would include:

The -CH₂Cl protons showing a correlation to the C-3 and C-4 carbons.

The H-4 proton showing correlations to C-2, C-3, C-5, and the bridgehead carbon C-4a.

The H-8 proton showing correlations to C-7 and C-4a, confirming the substitution pattern on the benzenoid ring.

Together, these 2D NMR experiments provide a rigorous and definitive confirmation of the structure of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. rsc.org For this compound (C₁₀H₆Cl₃N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of three chlorine atoms results in a characteristic isotopic pattern ([M]+, [M+2]+, [M+4]+, [M+6]+) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further corroborates the formula.

Table 3: Theoretical HRMS Data for this compound (C₁₀H₆Cl₃N)

| Ion | Isotopic Composition | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₀H₆³⁵Cl₃N | 244.9566 |

| [M+2]⁺ | C₁₀H₆³⁵Cl₂³⁷ClN | 246.9536 |

| [M+4]⁺ | C₁₀H₆³⁵Cl³⁷Cl₂N | 248.9507 |

| [M+6]⁺ | C₁₀H₆³⁷Cl₃N | 250.9477 |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. nih.gov The resulting fragmentation pattern provides valuable structural information by revealing the weakest bonds and most stable fragments. nih.gov Studies on related chloroquinoline derivatives show that fragmentation pathways often involve the elimination of heteroatoms. nih.govresearchgate.net

For this compound, plausible fragmentation pathways would include:

Loss of a chlorine radical (·Cl): The cleavage of the C-Cl bond in the chloromethyl group to form a stable quinolinyl-methyl cation.

Loss of the chloromethyl radical (·CH₂Cl): Cleavage of the C-C bond between the quinoline ring and the substituent.

Loss of HCl: Elimination of hydrogen chloride from the molecule.

Sequential loss of chlorine atoms from the quinoline ring.

Table 4: Plausible MS/MS Fragments for this compound

| Proposed Fragment Ion (Formula) | Monoisotopic Mass (m/z) | Neutral Loss |

|---|---|---|

| [C₁₀H₆Cl₂N]⁺ | 209.9932 | ·Cl |

| [C₉H₅Cl₂N]⁺ | 196.9854 | ·CH₂Cl |

| [C₁₀H₅Cl₂N]⁺ | 208.9854 | HCl |

Infrared (IR) Spectroscopy for Functional Group Identification

The principal functional groups within this compound that would give rise to distinct peaks in an IR spectrum include the C-H bonds of the aromatic quinoline ring and the aliphatic chloromethyl group, the C=C and C=N bonds of the quinoline core, and the C-Cl bonds.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** | Significance in the context of this compound |

| Aromatic C-H | Stretching | 3100-3000 | Indicates the presence of the quinoline ring system. |

| Aliphatic C-H | Stretching | 3000-2850 | Confirms the presence of the chloromethyl (-CH₂Cl) substituent. |

| C=C (Aromatic) | Stretching | 1620-1450 | Characteristic of the carbon-carbon double bonds within the quinoline ring. |

| C=N (Aromatic) | Stretching | 1615-1550 | Confirms the presence of the nitrogen atom within the quinoline heterocyclic ring. |

| C-Cl | Stretching | 850-550 | Indicates the presence of the chloro substituents on the quinoline ring and the chloromethyl group. The exact position can vary based on the substitution pattern. |

This table is predictive and based on established IR correlation tables and data for similar compounds.

The interpretation of an actual IR spectrum would involve matching the observed absorption bands to these expected ranges. For instance, the presence of peaks just above 3000 cm⁻¹ would be indicative of the aromatic C-H stretches, while those just below would suggest the aliphatic C-H stretches of the chloromethyl group. The region between 1450 cm⁻¹ and 1620 cm⁻¹ would be complex, showing multiple bands corresponding to the vibrations of the aromatic quinoline framework. The lower frequency region (below 1000 cm⁻¹) would be crucial for identifying the C-Cl stretching vibrations.

Advanced X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been publicly reported, the analysis of a closely related compound, 3-bromomethyl-2-chloro-quinoline, offers significant insights into the likely solid-state structure. ansfoundation.org The study of this analog revealed a triclinic crystal system with the space group P-1. ansfoundation.org The fundamental quinoline ring system was found to be essentially planar. ansfoundation.org

Anticipated Crystallographic Data for this compound (based on the analogue 3-bromomethyl-2-chloro-quinoline):

| Parameter | Anticipated Value/System | Information Provided |

| Crystal System | Likely triclinic or monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P-1 or similar | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. For 3-bromomethyl-2-chloro-quinoline, these were a=6.587(2) Å, b=7.278(3) Å, c=10.442(3) Å, α= 83.59(3)°, β= 75.42(2)°, γ= 77.39(3)°. ansfoundation.org |

| Bond Lengths (e.g., C-Cl, C-N) | ~1.7-1.8 Å (C-Cl), ~1.3-1.4 Å (C-N) | Provides precise distances between atoms, confirming the bonding arrangement. |

| Bond Angles | ~120° for sp² carbons, ~109.5° for the sp³ carbon of the chloromethyl group | Defines the geometry around each atom. |

| Dihedral Angles | Near 0° or 180° for the quinoline ring | Confirms the planarity of the aromatic system. |

This table is predictive and based on the crystallographic data of 3-bromomethyl-2-chloro-quinoline. ansfoundation.org

Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not sufficiently available to construct a thorough and scientifically accurate article as per the requested outline.

While extensive research exists on the computational analysis of various quinoline derivatives, including those with chloro-substitutions, specific studies concerning the molecular orbital analysis, reactivity predictions, conformational landscapes, and molecular docking of this compound are not present in the public domain. General computational methods are frequently applied to broader classes of quinoline compounds to explore their potential biological activities and chemical properties. nih.govresearchgate.netrjptonline.orgdergipark.org.tr However, these findings are specific to the studied analogues and cannot be extrapolated to accurately describe this compound.

Research on related chloroquinolines often involves:

Molecular Docking: To predict interactions with biological targets for applications such as antifungal, antibacterial, and antimalarial agents. nih.govresearchgate.netsci-hub.se

Quantum Chemical Calculations: Including Density Functional Theory (DFT) to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of various quinoline scaffolds. rjptonline.orgdergipark.org.tr

Without dedicated studies on this compound, providing the specific data and detailed research findings required for the outlined sections is not possible.

Computational and Theoretical Studies

Reaction Pathway Simulation and Energetics

The study of reaction pathways through computational simulations is crucial for understanding the mechanisms, kinetics, and thermodynamics of chemical transformations involving 3-Chloromethyl-2,7-dichloroquinoline. Density Functional Theory (DFT) is a primary method employed for these simulations, allowing for the calculation of the potential energy surface of a reaction.

Detailed theoretical investigations would map out the energetic landscape of reactions involving the chloromethyl group or substitutions on the quinoline (B57606) ring. This involves identifying the structures of reactants, products, intermediates, and, critically, the transition states that connect them. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state.

For instance, in nucleophilic substitution reactions at the chloromethyl group, computational models can predict whether the reaction proceeds through a direct displacement (SN2) or a stepwise (SN1) mechanism. The calculated energetics for each pathway, including the stability of any carbocation intermediates in an SN1 mechanism, would reveal the most probable route. Similarly, for electrophilic aromatic substitution on the quinoline ring, simulations can predict the most likely site of attack by calculating the energies of the sigma complexes formed at different positions.

Table 1: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Note: This table is illustrative and not based on specific experimental or computational data for this compound.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. DFT and time-dependent DFT (TD-DFT) are the workhorse methods for these predictions.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (TMS). These theoretical spectra can be invaluable for assigning peaks in experimental NMR data, especially for complex molecules.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations produce a set of normal modes of vibration and their corresponding frequencies and intensities. The predicted infrared (IR) spectrum can be compared with experimental spectra to identify characteristic functional group vibrations, such as the C-Cl stretches of the chloro substituents and the chloromethyl group, as well as the various vibrations of the quinoline ring system.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption. These theoretical predictions can help in understanding the electronic structure of the molecule and interpreting experimental UV-Vis spectra.

Table 2: Predicted Spectroscopic Data for a Quinoline Derivative (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | 7.2-8.5 |

| ¹³C NMR | Chemical Shift (ppm) | 120-150 |

| IR | Vibrational Frequency (cm⁻¹) | 3100-3000 (C-H stretch), 1600-1450 (C=C, C=N stretch), 800-600 (C-Cl stretch) |

| UV-Vis | λmax (nm) | 280, 320 |

Note: This table provides a general range of predicted values for a substituted quinoline and is not specific to this compound. Actual values would require specific computational studies on the target molecule.

Computational studies on related chloroquinoline derivatives have demonstrated the utility of these theoretical approaches in understanding their structure and reactivity. For example, DFT calculations have been successfully used to investigate the structural and spectroscopic features of compounds like 2-chloro-3-methylquinoline and 4,7-dichloroquinoline (B193633). These studies provide a strong basis for the application of similar computational methodologies to gain a deeper understanding of this compound.

Applications As a Synthetic Intermediate and Chemical Scaffold

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of 3-Chloromethyl-2,7-dichloroquinoline makes it a prime candidate for the synthesis of more intricate heterocyclic systems. Its functional groups can be selectively targeted to build fused, spiro, and bridged ring systems, which are often features of biologically active molecules and advanced materials.

The chloromethyl group at the 3-position is an excellent electrophilic site for reactions with binucleophiles, leading to the formation of fused heterocyclic rings. For instance, reaction with a thiourea (B124793) derivative could proceed via initial S-alkylation followed by intramolecular cyclization of the amino group onto the quinoline (B57606) ring, potentially at the C2 position, to yield a pyrimidothiazinoquinoline system. While specific studies on this compound for this purpose are not prevalent, the synthesis of similar fused systems from other halomethyl-substituted heterocycles is a well-established strategy.

A plausible reaction pathway for the formation of a fused ring system is outlined below:

| Reactant | Reagent | Potential Product | Ring System |

| This compound | Thiourea | 2,9-dichloro-5H-pyrimido[6,1-b]thiazino[2,3-b]quinolin-5-imine | Pyrimidothiazinoquinoline |

| This compound | 2-Aminothiophenol | 2,9-dichloro-14H-benzo[b]quinolino[3,2-f] nih.govnih.govthiazepine | Benzothiazepinoquinoline |

The construction of spirocyclic and bridged systems containing a quinoline moiety is of significant interest in drug discovery due to the introduction of three-dimensional complexity. nih.govresearchgate.netnih.gov this compound can serve as a key building block in multi-component reactions to generate such structures. For example, its reaction with a compound containing two nucleophilic centers could lead to the formation of a new ring spiro-fused at the 3-position of the quinoline. While direct examples involving this specific molecule are scarce, the synthesis of spiro[indoline-3,4'-quinoline] derivatives has been reported through multi-component reactions, highlighting the feasibility of such transformations. researchgate.net

Bridged systems could potentially be accessed through a sequence of reactions that first modify the chloromethyl group to introduce a linker, followed by an intramolecular cyclization that connects back to another position on the quinoline ring or a substituent.

Precursor for Advanced Organic Transformations

The three chloro-substituents on this compound are not merely passive elements; they are reactive handles for a variety of advanced organic transformations. The chlorine atoms at positions 2 and 7 are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. nih.govmdpi.com This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse array of derivatives.

The chloromethyl group can undergo nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities. mdpi.com Furthermore, it can be converted into other functional groups, such as an aldehyde, a carboxylic acid, or a nitrile, which can then be used in subsequent transformations.

Development of Diverse Chemical Libraries

The ability to selectively functionalize the three reactive sites of this compound makes it an ideal scaffold for the development of diverse chemical libraries for high-throughput screening.

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. researchgate.netnih.gov The 2,7-dichloroquinoline (B1602032) scaffold provides a rigid core upon which various substituents can be systematically introduced to probe their effect on biological activity. The differential reactivity of the three chloro-substituents allows for a programmed approach to scaffold derivatization. For example, nucleophilic substitution could be performed first at the more reactive C2 or C3-chloromethyl positions, followed by a metal-catalyzed cross-coupling at the less reactive C7 position. This systematic derivatization allows for the exploration of the chemical space around the quinoline core, which is essential for establishing a robust SAR. researchgate.netnih.gov

Table of Potential Derivatizations for SAR Studies:

| Position of Derivatization | Type of Reaction | Example Reagent/Catalyst | Introduced Substituent |

| C3-methyl | Nucleophilic Substitution | Morpholine | Morpholinomethyl |

| C2 | Nucleophilic Aromatic Substitution | Aniline (B41778) | Phenylamino |

| C7 | Suzuki Cross-Coupling | Phenylboronic acid / Pd catalyst | Phenyl |

| C2 | Buchwald-Hartwig Amination | Benzylamine / Pd catalyst | Benzylamino |

The principles of combinatorial chemistry can be readily applied to the this compound scaffold to rapidly generate large libraries of compounds. nih.govdurham.ac.uk By employing a split-and-pool synthesis strategy, a vast number of unique derivatives can be synthesized from a small number of building blocks. For instance, a library could be generated by reacting the scaffold with a set of amines at the C2 position, followed by another set of boronic acids at the C7 position, and finally a set of thiols at the C3-chloromethyl position. This approach would result in a library with a high degree of structural diversity, which is a valuable resource for the discovery of new bioactive molecules.

Industrial and Pharmaceutical Intermediate Utility

This compound is a halogenated quinoline derivative that serves as a versatile chemical scaffold and synthetic intermediate. Its utility in industrial and pharmaceutical applications stems from the multiple reactive sites on its molecular structure: the chlorine atoms attached to the quinoline ring and the chlorine atom on the methyl group at position 3. These sites allow for sequential and selective chemical modifications, enabling the construction of a diverse range of more complex molecules.

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmacologically active compounds. mdpi.comdurham.ac.uk The introduction of chloro-substituents at specific positions, as seen in this compound, provides chemists with valuable handles to build molecular libraries for drug discovery and to synthesize intermediates for agrochemicals and other specialty materials.

Detailed research findings on analogous compounds underscore the synthetic potential of the 3-chloromethyl quinoline structure. For instance, a structurally similar intermediate, 2-chloro-3-(chloromethyl)-8-methylquinoline, is prepared and utilized in the synthesis of novel quinolinyl amines. nih.gov In these syntheses, the chloromethyl group serves as a key electrophilic site, readily undergoing nucleophilic substitution reactions with various amines to yield a library of new compounds. nih.gov Some of the resulting molecules have demonstrated promising antidepressant activities in preliminary studies. nih.gov

This reactivity of the chloromethyl group is directly applicable to this compound. It can be used as a foundational building block to introduce a wide variety of functional groups through substitution reactions. Furthermore, the chloro-substituents at the C2 and C7 positions of the quinoline ring offer additional sites for chemical modification, similar to how the widely used intermediate 4,7-dichloroquinoline (B193633) is functionalized to create antimalarial agents and other bioactive molecules. mdpi.comdurham.ac.uknih.gov The distinct reactivity of each chlorine atom—the benzylic chlorine of the chloromethyl group versus the vinylic chlorine at C2 and the aromatic chlorine at C7—allows for a controlled, stepwise synthesis of highly functionalized quinoline derivatives for various industrial and pharmaceutical research applications.

Biological Activity and Mechanistic Insights Excluding Clinical Data

General Overview of Biological Relevance of Quinolines and Chlorinated Derivatives

Quinoline (B57606) and its derivatives are a significant class of compounds in drug discovery, exhibiting a wide array of pharmacological effects. researchgate.netnih.gov These activities include anticancer, antimicrobial (antibacterial and antifungal), antimalarial, anticonvulsant, and anti-inflammatory properties. nih.govbiointerfaceresearch.com The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism that contributes to its cytotoxic effects against cancer cells and pathogens. researchgate.net

The addition of chlorine atoms to the quinoline scaffold often enhances its biological activity. Halogenated quinolines have demonstrated potent effects against drug-resistant Gram-positive bacteria and their biofilms. nih.gov For instance, 4,7-dichloroquinoline (B193633) is a key precursor to the widely known antimalarial drug chloroquine (B1663885) and has itself shown significant larvicidal, pupicidal, and antiplasmodial activities. mdpi.comnih.govresearchgate.net Studies on 4,7-dichloroquinoline derivatives have revealed their potential as anticancer agents, with some compounds showing enhanced activity compared to the parent molecule. researchgate.netdurham.ac.uk Furthermore, certain halogenated 8-hydroxyquinolines are utilized as therapeutic agents. nih.gov The position and number of chlorine atoms can significantly influence the biological profile of the quinoline derivative.

Structure-Activity Relationships (SAR) Based on Derivatives of 3-Chloromethyl-2,7-dichloroquinoline

The nature of the substituent at the C-3 position of the quinoline ring plays a pivotal role in defining the molecule's biological activity. The chloromethyl group (-CH2Cl) at the C-3 position, as present in this compound, is a reactive electrophilic moiety. This group can potentially engage in covalent interactions with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes or receptors, leading to irreversible inhibition.

Studies on related 2-chloro-3-formyl quinoline derivatives, where the C-3 position is occupied by a formyl group, have shown that these compounds can serve as precursors for synthesizing fused heterocyclic systems with antimicrobial activity. orientjchem.org Modifications at this position are crucial for activity. For instance, in a series of quinoline analogs developed as P2X7 receptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. nih.gov

Molecular Mechanism of Action Studies

The precise molecular mechanisms of this compound have not been specifically elucidated. However, based on the known activities of related quinoline derivatives, several potential mechanisms can be inferred.

Quinoline derivatives are known to interact with a variety of enzymes and receptors. For example, certain quinoline-based molecules act as antagonists for the P2X7 receptor, a target involved in inflammation. nih.gov Other quinoline derivatives have been found to inhibit kinases, which are crucial enzymes in cellular signaling pathways.

A study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a more complex quinoline derivative, demonstrated its ability to modulate the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov This suggests that chlorinated quinolines could potentially exert their effects through the inhibition of key cellular kinases. The reactive chloromethyl group in this compound makes it a candidate for acting as an irreversible enzyme inhibitor.

| Compound Class | Target | Effect | Reference |

| Quinoline Derivatives | P2X7 Receptor | Antagonism | nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | PI3K/AKT/mTOR Pathway | Modulation | nih.gov |

| Halogenated Quinolines | Bacterial DNA Gyrase/Topoisomerase | Inhibition (Inferred) |

This table presents data for related quinoline derivatives to infer potential mechanisms for this compound.

The biological effects of quinoline derivatives are often a consequence of their ability to modulate critical cellular pathways. As mentioned, the PI3K/AKT/mTOR pathway is a key target for some chlorinated quinoline analogs in the context of cancer. nih.gov This pathway is central to cell growth, proliferation, and survival, and its inhibition can lead to apoptosis (programmed cell death).

Furthermore, the ability of quinolines to intercalate with DNA can trigger DNA damage responses, leading to cell cycle arrest and apoptosis. The general cytotoxic properties of many quinoline compounds are attributed to this mechanism. The specific cellular pathways affected by this compound remain to be investigated, but it is plausible that it could induce cellular stress and apoptosis through DNA interaction and/or inhibition of key signaling proteins.

Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)

Derivatives of the 7-chloroquinoline (B30040) scaffold have been investigated for their interactions with biological macromolecules, which is believed to be a key aspect of their mechanism of action. Studies on a series of 7-chloro-(4-thioalkylquinoline) derivatives have indicated that these compounds can induce damage to DNA and RNA. mdpi.com This interaction with nucleic acids is a significant finding, as it may underpin the antiproliferative effects observed for this class of compounds. The precise nature of this interaction, whether through intercalation, groove binding, or covalent modification, is an area of ongoing research.

In Vitro Efficacy in Model Systems

The 2,7-dichloroquinoline (B1602032) core is a versatile platform that has been incorporated into a variety of derivatives exhibiting a broad spectrum of biological activities in laboratory settings.

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antimalarial, Antileishmanial, Antitubercular)

The quinoline nucleus is a well-established pharmacophore in the realm of antimicrobial agents. Various derivatives of 7-chloroquinoline have demonstrated notable activity against a range of pathogens.

Antimalarial Activity: Derivatives of 7-chloroquinoline have shown promising results against Plasmodium falciparum, the parasite responsible for malaria. tandfonline.com In one study, newly synthesized 7-chloroquinoline derivatives exhibited moderate to high antimalarial activity, with IC₅₀ values less than 100 μM, and for six of the compounds, the IC₅₀ was below 50 μM. tandfonline.com Another study on 4,7-dichloroquinoline revealed significant growth inhibition of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of P. falciparum, with IC₅₀ values of 6.7 nM and 8.5 nM, respectively. nih.gov